Cas no 1807235-77-3 (Methyl 3-cyano-2-difluoromethoxy-4-methylbenzoate)

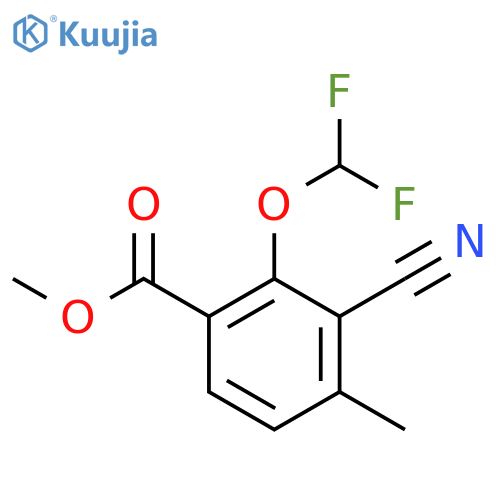

1807235-77-3 structure

商品名:Methyl 3-cyano-2-difluoromethoxy-4-methylbenzoate

CAS番号:1807235-77-3

MF:C11H9F2NO3

メガワット:241.190870046616

CID:4953669

Methyl 3-cyano-2-difluoromethoxy-4-methylbenzoate 化学的及び物理的性質

名前と識別子

-

- Methyl 3-cyano-2-difluoromethoxy-4-methylbenzoate

-

- インチ: 1S/C11H9F2NO3/c1-6-3-4-7(10(15)16-2)9(8(6)5-14)17-11(12)13/h3-4,11H,1-2H3

- InChIKey: DHEXCYWKWGZWSV-UHFFFAOYSA-N

- ほほえんだ: FC(OC1C(C#N)=C(C)C=CC=1C(=O)OC)F

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 6

- 重原子数: 17

- 回転可能化学結合数: 4

- 複雑さ: 326

- 疎水性パラメータ計算基準値(XlogP): 2.8

- トポロジー分子極性表面積: 59.3

Methyl 3-cyano-2-difluoromethoxy-4-methylbenzoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A015010455-1g |

Methyl 3-cyano-2-difluoromethoxy-4-methylbenzoate |

1807235-77-3 | 97% | 1g |

1,534.70 USD | 2021-06-21 |

Methyl 3-cyano-2-difluoromethoxy-4-methylbenzoate 関連文献

-

Lulu Yao,Jiajun Gu,Weiqiang Wang,Tengfei Li,Dongling Ma,Qinglei Liu,Wang Zhang,Waseem Abbas,Ashkan Bahadoran,Di Zhang Nanoscale, 2019,11, 2138-2142

-

Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879

1807235-77-3 (Methyl 3-cyano-2-difluoromethoxy-4-methylbenzoate) 関連製品

- 1566039-93-7({4H,5H,6H-cyclopentabthiophen-2-yl}methanesulfonamide)

- 2172127-41-0(1-(2,3,4-trichlorophenyl)ethane-1-sulfonyl fluoride)

- 931317-38-3(2-{5-(4-methylphenoxy)methylfuran-2-yl}-5-(4-methylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile)

- 383142-93-6(4-2-(Benzyloxy)Phenyl-1,3-Thiazole-2-Carbaldehyde)

- 61549-49-3(9-Decenenitrile)

- 2034338-66-2(1-(3-{[4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]sulfonyl}phenyl)ethan-1-one)

- 2680705-68-2(benzyl N-2-hydroxy-3-(2-methylmorpholin-4-yl)propylcarbamate)

- 636987-29-6(3-2-(2-methoxyphenoxy)ethyl-5-methyl-2,3-dihydro-1,3-benzoxazol-2-one)

- 2228558-21-0(2-1-(3-ethoxy-4-methoxyphenyl)cyclopropylethan-1-amine)

- 1179622-21-9(1-tert-butoxycarbonyl-3,4-dihydro-2H-quinoline-5-carboxylic acid)

推奨される供給者

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量